molecular formula C22H29NO2S B14229307 Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- CAS No. 825601-67-0

Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-

Cat. No.: B14229307
CAS No.: 825601-67-0
M. Wt: 371.5 g/mol
InChI Key: DKCHKRLCAJGQPM-VXKWHMMOSA-N
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Description

Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- is a complex organic compound that belongs to the class of azetidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is one of the most efficient ways to synthesize functionalized azetidines. the application of this reaction has been met with limited success due to inherent challenges. Recent improvements and new reaction protocols have overcome some long-standing challenges within this field .

Industrial Production Methods: Industrial production methods for azetidines, including azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-, often involve the polymerization of ring-strained nitrogen-containing monomers. These methods can produce polyamines with various structures and degrees of control, which are essential for applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, and materials templating .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds: Similar compounds to azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- include other azetidines and aziridines. Aziridines are three-membered nitrogen-containing heterocycles that share some structural similarities with azetidines .

Properties

CAS No.

825601-67-0

Molecular Formula

C22H29NO2S

Molecular Weight

371.5 g/mol

IUPAC Name

(2S,3R)-2-hexyl-1-(4-methylphenyl)sulfonyl-3-phenylazetidine

InChI

InChI=1S/C22H29NO2S/c1-3-4-5-9-12-22-21(19-10-7-6-8-11-19)17-23(22)26(24,25)20-15-13-18(2)14-16-20/h6-8,10-11,13-16,21-22H,3-5,9,12,17H2,1-2H3/t21-,22-/m0/s1

InChI Key

DKCHKRLCAJGQPM-VXKWHMMOSA-N

Isomeric SMILES

CCCCCC[C@H]1[C@@H](CN1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Canonical SMILES

CCCCCCC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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